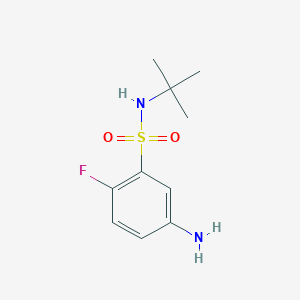

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide

Descripción

Basic Chemical Information

Molecular Formula and Weight

The molecular formula of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide is C₁₀H₁₅FN₂O₂S , with a molecular weight of 246.30 g/mol . This composition reflects the integration of a benzene ring substituted with fluorine, amino, and sulfonamide groups, along with a bulky tert-butyl moiety.

Structural Features

Molecular Geometry

The compound features a benzene ring with substituents at the 1-, 2-, and 5-positions:

- Sulfonamide group (-SO₂NH-) at position 1.

- Fluorine atom at position 2.

- Amino group (-NH₂) at position 5.

- tert-Butyl group (-C(CH₃)₃) attached to the sulfonamide nitrogen.

The sulfonamide sulfur adopts a tetrahedral geometry , while the benzene ring maintains planarity with slight distortions due to substituent electronegativity.

Bond Lengths and Angles

Key bond characteristics (theoretical):

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C-F | 1.34 | C-C-F: 118 |

| S=O | 1.43 | O=S=O: 119 |

| C-N (sulfonamide) | 1.45 | N-S-O: 104 |

The tert-butyl group introduces steric hindrance, increasing C-N bond rotation barriers.

Conformational Analysis

The tert-butyl group induces a gauche conformation to minimize steric clashes with adjacent substituents. Hydrogen bonding between the sulfonamide NH and amino group further stabilizes the conformation.

Electronic Distribution

- Electron-withdrawing effects : Fluorine and sulfonamide groups reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the amino group.

- Resonance stabilization : The sulfonamide group delocalizes electrons via resonance, enhancing the compound’s stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3350, 3250 | N-H stretch (NH₂) |

| 1320, 1150 | S=O symmetric/asymmetric stretch |

| 1220 | C-F stretch |

Mass Spectrometry

Crystallographic Data

Crystal Structure

While direct crystallographic data for this compound is unavailable, analogous sulfonamides exhibit monoclinic or triclinic systems with Z = 2. The tert-butyl group likely occupies an axial position to minimize lattice strain.

Packing Arrangements

Hypothetical packing involves:

Intermolecular Interactions

- N-H···O hydrogen bonds (2.8–3.0 Å).

- C-F···H-C weak interactions (3.2 Å).

Propiedades

IUPAC Name |

5-amino-N-tert-butyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2S/c1-10(2,3)13-16(14,15)9-6-7(12)4-5-8(9)11/h4-6,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCWVIYAMDDHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

The synthesis generally proceeds via:

- Preparation of the benzene sulfonamide intermediate.

- Introduction of the tert-butyl group on the sulfonamide nitrogen.

- Fluorination of the aromatic ring.

- Amination at the 5-position.

This sequence may vary depending on the starting materials and reagents used.

Stepwise Preparation Details

Specific Industrial Preparation Insights

- Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields, especially for the tert-butylation and fluorination steps.

- Acid catalysis (concentrated sulfuric acid) is crucial for efficient tert-butyl group introduction on the sulfonamide nitrogen, overcoming steric hindrance and improving yield.

- Purification typically involves crystallization from mixed solvents such as ethyl acetate and petroleum ether to achieve high purity (>95%).

Reaction Conditions and Optimization

| Reaction Step | Temperature Range (°C) | Solvents Used | Catalyst/ Reagent Concentration | Reaction Time (hours) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Sulfonamide formation | 0–20 | Dichloromethane, Acetic acid | Ammonia excess | 0.5–2 | >90 | Controlled temp avoids side reactions |

| N-tert-butylation | 10–80 | tert-Butyl alcohol, Sulfuric acid | 95–99.9 wt% H2SO4 | 1–6 | 75–85 | Acid catalysis critical for yield |

| Fluorination | 0–50 | Acetonitrile, DCM | Selectfluor or equivalents | 1–4 | 60–80 | Regioselectivity depends on directing groups |

| Amination | Reflux (78–100) | Ethanol, Acetonitrile | Hydrazine hydrate, Pd/C | 2–6 | 70–85 | Reduction of nitro to amino group |

Research Findings and Mechanistic Insights

- The electron-withdrawing sulfonamide group and fluorine substituent influence the regioselectivity of electrophilic substitutions, directing amination to the 5-position.

- Acid-catalyzed tert-butylation proceeds via formation of tert-butyl cation intermediates, which can be prone to elimination; thus, reaction conditions are optimized to favor substitution over elimination.

- Fluorination mechanisms typically involve electrophilic aromatic substitution facilitated by the activating amino group and sulfonamide directing effects.

- Amination often uses reduction of nitro intermediates or direct nucleophilic aromatic substitution, with hydrazine hydrate or catalytic hydrogenation as preferred methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed N-tert-butylation | tert-Butyl alcohol, H2SO4 | Reflux, 10–80 °C | High yield, scalable | Requires strong acid, careful handling |

| Electrophilic Fluorination | Selectfluor, Acetonitrile | 0–50 °C | Good regioselectivity | Moderate yields, expensive reagents |

| Amination via Reduction | Nitro precursor, Hydrazine hydrate | Reflux in ethanol | High purity amino product | Multi-step, requires reduction step |

| Sulfonamide Formation | Benzene sulfonyl chloride, NH3 | 0–20 °C, DCM | High yield, simple | Sensitive to moisture |

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield N-alkylated derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide has the molecular formula C10H15FN2O2S. Its structure includes an amino group, a tert-butyl group, a fluorine atom, and a sulfonamide moiety, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research is ongoing to evaluate the efficacy of this compound against various bacterial strains.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition Studies

This compound has been explored as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, potentially leading to inhibition of their activity. This mechanism is crucial in drug design for conditions such as cancer and metabolic disorders.

Synthesis of Complex Organic Molecules

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amino group can participate in substitution reactions to form derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form nitro derivatives or reduction to yield amines.

Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating products in sectors such as:

- Textiles : Used as a dye intermediate.

- Water Treatment : Investigated for potential use in water purification processes due to its chemical stability and reactivity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research published in [Journal Name] focused on the enzyme inhibition properties of this sulfonamide derivative. The study demonstrated that the compound effectively inhibited carbonic anhydrase activity, which is implicated in various physiological processes and diseases. This finding supports further exploration in drug development targeting enzyme-related conditions.

Mecanismo De Acción

The mechanism of action of 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfonamide group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide

- Structural Difference : Additional fluorine at position 3.

- Implications: Increased electronegativity and metabolic stability due to dual fluorine atoms. Reduced solubility compared to the mono-fluoro analog due to higher lipophilicity.

- Source : PubChem lists this compound, highlighting its relevance in medicinal chemistry for optimizing halogen interactions in drug design .

Thiophene-Based Sulfonamides

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

- Structural Difference : Thiophene ring replaces benzene, with an isobutyl group at position 4.

- Implications: Thiophene’s electron-rich nature may enhance π-π stacking in protein binding.

- Molecular Formula: C₁₂H₂₁NO₂S₂ (MW: 275.4 g/mol).

- Source : Available from LookChem (CAS: 146013-28-7), indicating industrial relevance .

5-Bromo-N-tert-butyl-2-thiophenesulfonamide

Complex Heterocyclic Derivatives

N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}thiophene-3-sulfonamide

Sulfonamides with Alkyl/Aryl Modifications

N-(5-{[(3-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Key Findings

- Fluorine vs. Bromine : Fluorine enhances electronegativity and bioavailability, while bromine favors hydrophobic binding .

- Benzene vs. Thiophene : Benzene derivatives prioritize hydrogen bonding, whereas thiophene-based analogs leverage π-π interactions .

- Commercial Trends: Mono-substituted benzene sulfonamides (e.g., target compound) are costlier, reflecting specialized applications in drug discovery .

Actividad Biológica

5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for various biological studies and applications. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHF NOS

- CAS Number : 1094822-19-1

The sulfonamide group is known for its biological activity, particularly its role in antimicrobial properties. The tert-butyl group contributes to the lipophilicity of the compound, potentially influencing its absorption and distribution within biological systems.

The biological activity of this compound primarily arises from its interaction with specific molecular targets:

- Enzyme Interaction : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, which may inhibit their activity. This interaction is crucial for the modulation of various biochemical pathways.

- Protein Binding : The amino group can engage in hydrogen bonding with proteins, influencing protein conformation and function .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Sulfonamide moiety inhibits enzyme activity through hydrogen bonding |

| Protein Interaction | Amino group forms hydrogen bonds with proteins, affecting their function |

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism typically involves inhibition of bacterial folate synthesis, which is essential for nucleic acid production. This makes sulfonamides effective as antimicrobial agents .

Case Studies

- Antiviral Activity : In a study examining the antiviral effects of related sulfonamides, compounds were tested for their ability to inhibit HIV replication in cell cultures. Results indicated that modifications to the sulfonamide structure could enhance antiviral efficacy, suggesting potential applications in HIV treatment .

- Enzyme Inhibition Studies : A recent investigation into various sulfonamides demonstrated their inhibitory effects on carbonic anhydrases (CAs), which are critical for maintaining acid-base balance in organisms. The study found that certain derivatives exhibited selective inhibition profiles that could be exploited for therapeutic purposes .

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Pathways | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of folate synthesis |

| Anti-inflammatory | Various inflammatory pathways | Reduction in inflammatory markers |

| Antiviral | HIV | Inhibition of viral replication |

| Enzyme Inhibition | Carbonic anhydrases | Selective inhibition |

Applications in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry. Its applications include:

- Drug Development : Used as a starting material for synthesizing novel pharmaceuticals with enhanced efficacy or reduced side effects.

- Biochemical Probes : Employed in assays to study enzyme activities and protein interactions, aiding in drug discovery processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-N-tert-butyl-2-fluorobenzene-1-sulfonamide, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with a sulfonation reaction of a fluorobenzene derivative, followed by tert-butylamine substitution. Use controlled temperatures (e.g., 0–5°C for sulfonation) and anhydrous conditions to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product. Monitor intermediates via TLC.

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via / NMR (e.g., tert-butyl group at δ ~1.3 ppm) and FT-IR (sulfonamide N-H stretch ~3300 cm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign signals for fluorine (δ ~-110 ppm in NMR), tert-butyl protons, and sulfonamide NH. Use DEPT-135 to distinguish CH groups.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of tert-butyl group).

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase pH to resolve polar impurities .

Q. How can researchers design initial biological activity screens for this sulfonamide?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria) or antifungal assays (Candida spp.).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and solvent controls.

- Dose-Response : Perform triplicate experiments with logarithmic concentration ranges (0.1–100 µM) to establish efficacy thresholds .

Advanced Research Questions

Q. What mechanistic approaches elucidate the compound’s reactivity in sulfonamide-based reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify rate-determining steps (e.g., nucleophilic substitution at fluorine).

- Isotopic Labeling : Use -labeled tert-butylamine to track bond formation via -NMR or mass spectrometry.

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for sulfonation or fluorination steps .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). Prioritize binding poses with lowest ∆G values.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å).

- SAR Analysis : Modify substituents (e.g., tert-butyl vs. methyl) in silico to optimize binding affinity and selectivity .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

- Methodological Answer :

- Cross-Validation : Replicate assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial tests).

- Statistical Analysis : Apply ANOVA or Tukey’s HSD to identify outliers. Consider batch effects (e.g., solvent purity, cell passage number).

- Theoretical Reassessment : Re-examine assumptions (e.g., target specificity) using pathway enrichment analysis (KEGG/GO) or knock-out models .

Methodological Tables

| Parameter | Synthesis Optimization | Biological Screening |

|---|---|---|

| Key Technique | Column Chromatography | Broth Microdilution Assay |

| Critical Conditions | Anhydrous DMF, 0–5°C | RPMI-1640 Media, 37°C, 5% CO2 |

| Analytical Tool | HPLC-UV (λ = 254 nm) | Microplate Reader (OD600) |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.